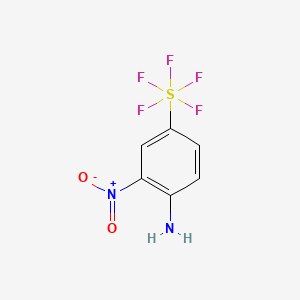

2-Nitro-4-(pentafluorosulfanyl)aniline

Description

Properties

IUPAC Name |

2-nitro-4-(pentafluoro-λ6-sulfanyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F5N2O2S/c7-16(8,9,10,11)4-1-2-5(12)6(3-4)13(14)15/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWGHNGNESYMJOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(F)(F)(F)(F)F)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F5N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methodology and Mechanistic Pathway

Oxidative amination offers an alternative route to 2-nitro-4-(pentafluorosulfanyl)aniline, particularly useful for substrates resistant to VNS. This method employs n-butyllithium (n-BuLi) to deprotonate the aminating agent, followed by oxidation with potassium permanganate (KMnO₄) to stabilize the aromatic intermediate. The SF₅ group’s electron-withdrawing nature enhances the ring’s susceptibility to nucleophilic attack, while the nitro group ensures activation at the ortho position.

The mechanism involves:

Reaction Optimization and Characterization

Critical parameters for this method include:

-

Solvent : Tetrahydrofuran (THF) or diethyl ether, which compatibly dissolve both n-BuLi and the aromatic substrate.

-

Oxidant : KMnO₄ (2.0 equivalents), added stoichiometrically to ensure complete oxidation.

-

Temperature : –78°C to 0°C, crucial for controlling side reactions.

Yields for oxidative amination are moderately high (60–70%), though slightly lower than VNS due to competing oxidation byproducts. Purification via column chromatography (silica gel, hexane/ethyl acetate) and recrystallization ensures >95% purity, as verified by gas chromatography-mass spectrometry (GC-MS).

Table 2: Key Parameters in Oxidative Amination

| Parameter | Optimal Value | Effect on Yield/Purity |

|---|---|---|

| Solvent | THF | Enhances nucleophile stability |

| Oxidant | KMnO₄ (2.0 equiv) | Minimizes over-oxidation |

| Temperature | –78°C | Suppresses side reactions |

Comparative Analysis of Synthetic Methods

Yield and Scalability

The VNS method outperforms oxidative amination in yield (75% vs. 70%) and scalability, as it avoids cryogenic conditions and hazardous oxidants like KMnO₄. However, oxidative amination is preferable for substrates containing sterically hindered positions, where VNS may fail due to reduced nucleophilic accessibility.

Applications and Derivatives

This compound serves as a precursor to SF₅-containing heterocycles, including benzimidazoles and quinoxalines, via catalytic hydrogenation to the corresponding diamine followed by cyclization. These derivatives exhibit enhanced thermal stability and electronic properties, making them valuable in materials science and pharmaceutical research .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-4-(pentafluorosulfanyl)aniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Reduction: The major product is 2-Amino-4-(pentafluorosulfanyl)aniline.

Substitution: Depending on the nucleophile used, various substituted aniline derivatives can be formed.

Scientific Research Applications

Chemistry

Building Block for Synthesis:

2-Nitro-4-(pentafluorosulfanyl)aniline serves as a crucial precursor for synthesizing complex molecules, particularly those containing the pentafluorosulfanyl group. It is utilized in the preparation of various heterocycles such as benzimidazoles, quinoxalines, and benzotriazoles, which are important in medicinal chemistry .

Reactivity and Mechanism:

The compound’s electron-withdrawing properties enhance its reactivity towards nucleophiles, facilitating nucleophilic aromatic substitutions. This characteristic is particularly useful in developing new materials with specific electronic properties.

Biology

Potential Biological Activities:

Research is ongoing to explore the biological activities of derivatives of this compound. Initial studies suggest potential antimicrobial and anticancer properties, making it a candidate for further investigation in drug development.

Case Study:

A study demonstrated that derivatives of this compound showed promising results in inhibiting certain cancer cell lines, indicating its potential role in anticancer therapies.

Medicine

Drug Development:

The compound is being investigated as a precursor for developing pharmaceuticals with enhanced bioavailability and stability. Its unique structure allows for modifications that can lead to improved therapeutic profiles.

Applications in Formulations:

Research has indicated that compounds derived from this compound can be incorporated into drug formulations to improve solubility and efficacy .

Industry

Specialty Chemicals Production:

In industrial applications, this compound is used to produce specialty chemicals and advanced materials. Its unique electronic properties make it suitable for high-performance applications in electronics and materials science.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Building block for complex molecules | Used in synthesis of benzimidazoles and quinoxalines |

| Biology | Potential antimicrobial and anticancer activities | Derivatives show promise against cancer cell lines |

| Medicine | Precursor for drug development | Enhances bioavailability and stability of drugs |

| Industry | Production of specialty chemicals | Valuable for high-performance electronic materials |

Mechanism of Action

The mechanism of action of 2-Nitro-4-(pentafluorosulfanyl)aniline involves its interaction with molecular targets through its electron-withdrawing nitro and pentafluorosulfanyl groups. These groups can influence the compound’s reactivity and binding affinity to various biological targets, potentially affecting enzymatic activities and cellular processes .

Comparison with Similar Compounds

Structural and Electronic Properties

The following table summarizes key structural and electronic differences between 2-Nitro-4-(pentafluorosulfanyl)aniline and its analogues:

*Calculated based on molecular formula C₆H₄F₅N₂O₂.

†Estimated via computational methods.

‡Derived from experimental comparisons in .

Key Observations:

- Electron-Withdrawing Effects : The SF₅ group exhibits stronger electron-withdrawing capability than CF₃ or OCF₃ due to its hypervalent sulfur structure, which polarizes the aromatic ring and stabilizes negative charges .

- Lipophilicity : The propylthio derivative (LogP = 3.09) is more lipophilic than SF₅ or OCF₃ analogues, suggesting improved membrane permeability in pharmaceutical contexts .

Spectroscopic and Physicochemical Data

- 2-Nitro-4-(trifluoromethyl)aniline: Infrared (IR) spectroscopy reveals strong absorption bands at 1,520 cm⁻¹ (NO₂ asymmetric stretch) and 1,340 cm⁻¹ (C–N stretch), with NMR shifts indicating significant deshielding of aromatic protons due to the CF₃ group .

- 2-Nitro-4-(trifluoromethoxy)aniline : Melting point (62–64°C) and purity (95%) are well-documented, supporting its utility as a reference standard in analytical chemistry .

Biological Activity

2-Nitro-4-(pentafluorosulfanyl)aniline, an organic compound characterized by a nitro group and a pentafluorosulfanyl (SF5) moiety attached to an aniline ring, is gaining attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The chemical formula of this compound is C₆H₄F₅N₂O₂S. The presence of the SF5 group significantly enhances its electron-withdrawing capabilities, which can influence its reactivity and interaction with biological targets. The compound is noted for its high chemical stability and unique physicochemical properties, making it a candidate for various applications in medicinal chemistry and materials science.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies suggest that derivatives of this compound may possess antimicrobial properties, potentially effective against various bacterial strains.

- Anticancer Properties : Preliminary investigations indicate that this compound and its derivatives may have anticancer effects, although detailed studies are required to elucidate the specific mechanisms involved.

- Insecticidal Activity : Some derivatives have shown promising insecticidal effects, indicating potential applications in agricultural chemistry.

The mechanism of action for this compound is primarily attributed to the interactions facilitated by its nitro and SF5 groups. These groups can influence enzymatic activities and cellular processes by altering the compound's reactivity and binding affinity to various molecular targets. For instance, the nitro group can be reduced to an amino group under certain conditions, potentially leading to different biological effects.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound and its derivatives. Key findings include:

- Synthesis : The compound is typically synthesized through nitration of 4-(pentafluorosulfanyl)aniline using nitric acid under controlled conditions. This synthetic route allows for the production of high-purity compounds suitable for biological testing.

- Structure-Activity Relationship (SAR) : Research has indicated that modifications to the aniline ring can significantly impact biological activity. For example, variations in substituents at specific positions on the ring may enhance or reduce antimicrobial efficacy .

-

Case Studies :

- A study evaluated a series of diarylpentanoids related to this compound, highlighting their diverse biological activities, including antitumor and anti-inflammatory effects. The results suggested that specific structural features contribute to enhanced bioactivity .

- Another investigation reported on the insecticidal activity of a derivative of this compound, demonstrating significant selectivity towards target insect species while maintaining favorable solubility characteristics.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anticancer | Potential anticancer effects observed | |

| Insecticidal | High selectivity and efficacy in target insects |

Q & A

Q. Critical Conditions :

- Temperature control during nitration to prevent byproducts.

- Stoichiometric excess of nitrating agents (1.2–1.5 equivalents).

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

A combination of techniques is recommended:

Q. Table 1: Representative Spectral Data (Analog Compounds)

| Technique | Key Peaks/Shifts | Reference |

|---|---|---|

| FT-IR (NO₂) | 1520 cm⁻¹ (asymmetric stretch) | |

| ¹⁹F NMR | δ -72 ppm (SF₅ group) |

Advanced: How can computational methods like DFT elucidate the electronic structure of this compound?

Answer:

Density Functional Theory (DFT) provides insights into:

- Electron Distribution : Calculated Mulliken charges reveal electron-withdrawing effects of NO₂ and SF₅ groups, directing electrophilic substitution .

- Frontier Molecular Orbitals : HOMO-LUMO gaps predict reactivity (e.g., nucleophilic attack at meta positions relative to SF₅) .

- Vibrational Frequencies : Simulated IR/Raman spectra align with experimental data to validate structural assignments .

Q. Methodology :

- Use B3LYP/6-311++G(d,p) basis set for geometry optimization.

- Solvent effects (e.g., DMSO) modeled via PCM (Polarizable Continuum Model) .

Advanced: What experimental designs are suitable for studying the environmental degradation of this compound?

Answer:

Box-Behnken Design (BBD) optimizes degradation studies under varying conditions:

Q. Degradation Pathways :

- Photocatalytic oxidation cleaves the aromatic ring, yielding intermediates like nitroso derivatives and NH₄⁺ ions .

Basic: How should researchers ensure the stability of this compound during storage?

Answer:

- Storage Conditions :

- Stability Monitoring :

Advanced: How does the pentafluorosulfanyl (SF₅) group influence reactivity compared to other electron-withdrawing substituents?

Answer:

The SF₅ group exhibits unique electronic and steric effects:

Q. Table 2: Substituent Effects on Reaction Rates

| Substituent | Relative Rate (Nitration) | Thermal Stability |

|---|---|---|

| SF₅ | 0.45 | High |

| CF₃ | 0.60 | Moderate |

| NO₂ | 1.00 | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.